4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide is an organic compound with the molecular formula C7H14O2S. This compound is characterized by its unique structure, which includes a thiopyran ring with a hydroxyl group and two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial production methods for this compound are less common due to its primary use in research. scalable synthesis can be achieved through optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts .
Chemical Reactions Analysis
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The hydroxyl group and the thiopyran ring play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical reactions, influencing biological pathways and molecular processes .
Comparison with Similar Compounds
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar hydroxyl group but differ in the ring structure.
Thiopyran derivatives: Other thiopyran compounds may have different substituents, affecting their reactivity and applications.
Properties
Molecular Formula |
C7H14O2S |
---|---|
Molecular Weight |
162.25 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxothian-4-ol |
InChI |
InChI=1S/C7H14O2S/c1-7(2)5-10(9)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
IMEXQOWVHWDTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)CCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.